molecular formula C21H18N4O B7464331 1,5-Dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one

1,5-Dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one

Cat. No.: B7464331
M. Wt: 342.4 g/mol
InChI Key: MTAJNKBVCHYRJE-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one typically involves a condensation reaction. One common method involves the reaction of 4-amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one with quinoline-6-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrazolone core with a quinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-(quinolin-6-ylmethylideneamino)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-15-20(21(26)25(24(15)2)18-8-4-3-5-9-18)23-14-16-10-11-19-17(13-16)7-6-12-22-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAJNKBVCHYRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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